molecular formula C13H14N2O2S B2961117 N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide CAS No. 866134-22-7

N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide

Cat. No. B2961117
CAS RN: 866134-22-7
M. Wt: 262.33
InChI Key: YIPVLOCSZQBOAJ-UHFFFAOYSA-N
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Description

N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide, also known as MTB, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. MTB is a synthetic compound that belongs to the class of benzothiazole derivatives. It has a molecular formula of C12H15N2OS and a molecular weight of 241.33 g/mol.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques

Research focuses on developing synthesis methods for related benzothiazole and furamide derivatives. For example, studies have detailed the synthesis of compounds via N-methylation, indicating a keen interest in modifying chemical structures for enhanced properties or reactivity. This methodological approach can be vital for creating derivatives of "N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide" for various applications, such as materials science or as intermediates in pharmaceutical synthesis (El’chaninov et al., 2018).

Characterization and Properties

The characterization of novel compounds, including their structural elucidation and understanding their physical and chemical properties, is crucial. Studies have employed techniques like NMR, IR, and mass spectrometry for this purpose. Such foundational work is essential for determining the potential applications of "N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide" in areas like drug development or material science (Yadav et al., 2020).

Potential Applications

Pharmaceutical Applications

The synthesis and evaluation of benzothiazole derivatives for their anticancer activities highlight the potential of structurally similar compounds in medicinal chemistry. Derivatives of "N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide" might possess significant biological activities, suggesting possible applications in drug discovery and development (Tiwari et al., 2017).

Material Science Applications

The development of supramolecular gelators from N-(thiazol-2-yl) benzamide derivatives underscores the relevance of benzothiazole compounds in creating new materials with specific properties, such as gelation behavior. This indicates a potential area of research for "N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide" in designing novel materials or coatings with unique physical characteristics (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-15(12(16)10-6-4-8-17-10)13-14-9-5-2-3-7-11(9)18-13/h4,6,8H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPVLOCSZQBOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=C(S1)CCCC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide

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